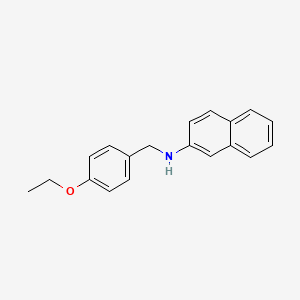![molecular formula C14H10Cl2N2O2S B5881717 N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5881717.png)
N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide, also known as DCA, is a small molecule inhibitor that has gained attention for its potential use in cancer treatment. DCA has been shown to inhibit the activity of pyruvate dehydrogenase kinase (PDK), leading to increased pyruvate dehydrogenase (PDH) activity and ultimately, increased oxidative phosphorylation in cancer cells.
作用机制
N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide's mechanism of action involves the inhibition of PDK, which is an enzyme that inhibits the activity of PDH. PDH is responsible for converting pyruvate to acetyl-CoA, which is a key step in oxidative phosphorylation. In cancer cells, PDK is overexpressed, leading to decreased PDH activity and a shift towards glycolysis. By inhibiting PDK, N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide can increase PDH activity and shift cancer cells towards oxidative phosphorylation.
Biochemical and Physiological Effects:
N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been shown to induce apoptosis in cancer cells through multiple mechanisms, including the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has also been shown to inhibit tumor growth and metastasis in animal models. In addition, N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been shown to improve mitochondrial function and decrease oxidative stress in various disease models.
实验室实验的优点和局限性
One advantage of using N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide in lab experiments is its relatively low cost and availability. N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide is also relatively stable and can be stored for extended periods of time. However, one limitation of using N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide in lab experiments is its potential toxicity. N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been shown to have toxic effects at high concentrations, and careful dosing is required to avoid toxicity.
未来方向
There are many potential future directions for N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide research. One area of interest is the development of more potent and selective PDK inhibitors. Another area of interest is the use of N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, there is interest in exploring the use of N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide in other disease models, such as neurodegenerative diseases and metabolic disorders.
合成方法
The synthesis of N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide involves the reaction of 2,4-dichloroaniline with carbon disulfide to form the intermediate 2,4-dichlorophenyl isothiocyanate. This intermediate is then reacted with 2-furylacrylic acid to produce N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide.
科学研究应用
N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been extensively studied for its potential use in cancer treatment. In vitro and in vivo studies have shown that N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide can induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has also been shown to have potential therapeutic effects in other diseases such as Alzheimer's, Parkinson's, and diabetes.
属性
IUPAC Name |
(E)-N-[(2,4-dichlorophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O2S/c15-9-3-5-12(11(16)8-9)17-14(21)18-13(19)6-4-10-2-1-7-20-10/h1-8H,(H2,17,18,19,21)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARWPBXZEATOHW-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(2,4-dichlorophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-morpholinyl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5881643.png)



![1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5881666.png)



![1-[3-(3-chlorophenyl)acryloyl]-4-phenylpiperazine](/img/structure/B5881701.png)


![1-[2-(2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5881724.png)
![methyl 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5881729.png)
